3-Bromo-2-fluoropyridine
Overview
Description
3-Bromo-2-fluoropyridine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms on the pyridine ring makes it a valuable compound for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of halogenated pyridines, including 3-bromo-2-fluoropyridine derivatives, can be achieved through multiple synthetic routes. For instance, the preparation of highly functionalized 4-bromopyridines, which are closely related to 3-bromo-2-fluoropyridine, has been demonstrated through fluoride-promoted, Pd-catalyzed cross-coupling reactions . Additionally, the synthesis of 3,5-disubstituted 2-fluoropyridines involves ortho-lithiation followed by a Suzuki reaction, indicating a potential pathway for the synthesis of 3-bromo-2-fluoropyridine derivatives . Furthermore, the synthesis of 3-substituted 2-fluoroaziridines provides insights into the functionalization of fluoropyridines .
Molecular Structure Analysis
The molecular structure of 3-bromo-2-fluoropyridine is characterized by the presence of a pyridine ring with bromine and fluorine substituents at the 3 and 2 positions, respectively. This structure is amenable to further chemical modifications due to the reactivity of the halogen atoms, which can participate in various substitution reactions to introduce additional functional groups onto the pyridine ring.
Chemical Reactions Analysis
3-Bromo-2-fluoropyridine can undergo a variety of chemical reactions, leveraging the reactivity of the bromine and fluorine atoms. Chemoselective amination of related halopyridines has been reported, where catalytic conditions lead to the substitution of the bromide while maintaining the fluorine atom . Regiocontrolled nucleophilic aromatic substitution (SNAr) reactions have also been utilized to obtain bromo(methylthio)pyridines from dihalopyridines, which can be further transformed into thienopyridines . Additionally, halogen dance reactions have been employed to synthesize halogen-rich intermediates from halopyridines, which can be further functionalized .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-2-fluoropyridine are influenced by the electron-withdrawing effects of the halogen substituents, which can affect the compound's boiling point, melting point, and solubility. The presence of halogens also impacts the compound's reactivity, making it a suitable candidate for various cross-coupling reactions, as evidenced by the synthesis of aminomethylated fluorinated azaheterocycles9. The electron-rich nature of the pyridine ring, when modified with halogens, poses a challenge for direct fluorination, but this has been overcome using pyridine N-oxides as intermediates .
Scientific Research Applications
Chemoselective Functionalization
3-Bromo-2-fluoropyridine has been explored for its potential in chemoselective functionalization. This involves the selective substitution of halogen groups in the molecule under various conditions. For instance, catalytic amination conditions can lead to the substitution of the bromide component, while selective substitution of the fluorine group is possible under specific conditions, broadening the scope of chemical transformations and syntheses (Stroup et al., 2007).
Synthesis of Disubstituted Pyridines
This compound plays a key role in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. Its transformation through a series of reactions, including Suzuki reactions, enables the creation of structurally diverse pyridines and pyridones, which are valuable in various chemical and pharmaceutical applications (Sutherland & Gallagher, 2003).
Radiofluorination and Radiosynthesis
3-Bromo-2-fluoropyridine is also significant in the field of radiochemistry, particularly in the synthesis of radiofluorinated compounds. The palladium-catalyzed amination of this compound with various amines leads to the production of radiofluorinated pyridines, which have potential applications in medical imaging and diagnostic procedures (Pauton et al., 2019).
Deprotonation and Cross-Coupling Reactions
The deprotonation of 3-Bromo-2-fluoropyridine using specific reagents, followed by cross-coupling reactions, demonstrates its versatility in organic synthesis. This process allows for the creation of complex molecules, useful in various chemical research and development sectors (Awad et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESUTBOSNOHAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376442 | |
Record name | 3-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-fluoropyridine | |
CAS RN |
36178-05-9 | |
Record name | 3-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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